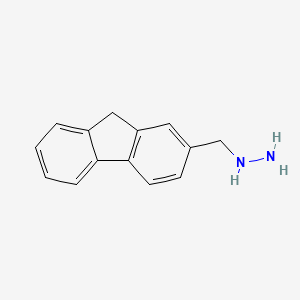
((9H-Fluoren-2-yl)methyl)hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
((9H-Fluoren-2-yl)methyl)hydrazine is an organic compound with the molecular formula C14H14N2 It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and contains a hydrazine functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ((9H-Fluoren-2-yl)methyl)hydrazine typically involves the reaction of 9H-fluorene-2-carbaldehyde with hydrazine hydrate. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
((9H-Fluoren-2-yl)methyl)hydrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorenone derivatives.
Reduction: Reduction reactions can convert the hydrazine group to an amine.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include fluorenone derivatives, amines, and various substituted fluorenes, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
((9H-Fluoren-2-yl)methyl)hydrazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds.
Mecanismo De Acción
The mechanism of action of ((9H-Fluoren-2-yl)methyl)hydrazine in biological systems involves its interaction with cellular components. The hydrazine group can form covalent bonds with nucleophilic sites in proteins and nucleic acids, potentially leading to the inhibition of essential biological processes. This interaction can disrupt cellular function and lead to antimicrobial or anticancer effects .
Comparación Con Compuestos Similares
Similar Compounds
(9H-Fluoren-9-yl)methyl hydrazinecarboxylate: This compound is similar in structure but contains an additional carboxylate group, which can influence its reactivity and applications.
2,7-Dichloro-9H-fluorene-based thiazolidinone: This derivative has been studied for its anticancer and antimicrobial properties.
2-[(9H-Fluoren-2-yl)aryl]-1H-benzimidazole: These compounds are known for their optical and electronic properties and are used in materials science.
Uniqueness
((9H-Fluoren-2-yl)methyl)hydrazine is unique due to its specific combination of a fluorene backbone and a hydrazine functional group. This structure allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate for synthesizing various bioactive and functional materials.
Propiedades
Número CAS |
887593-05-7 |
|---|---|
Fórmula molecular |
C14H14N2 |
Peso molecular |
210.27 g/mol |
Nombre IUPAC |
9H-fluoren-2-ylmethylhydrazine |
InChI |
InChI=1S/C14H14N2/c15-16-9-10-5-6-14-12(7-10)8-11-3-1-2-4-13(11)14/h1-7,16H,8-9,15H2 |
Clave InChI |
ULKRTKJNHILRFT-UHFFFAOYSA-N |
SMILES canónico |
C1C2=CC=CC=C2C3=C1C=C(C=C3)CNN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl 2-{[3-(trifluoromethyl)anilino]methyl}piperidine-1-carboxylate](/img/structure/B12436992.png)

![2-[(1R,4S,9R,12S,19S)-4,9,12,17,17,19-hexamethyl-18-oxo-8-propan-2-yl-19-pentacyclo[14.2.1.01,13.04,12.05,9]nonadec-13-enyl]acetic acid](/img/structure/B12437008.png)
![5-(pyridin-2-ylmethoxy)-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12437021.png)
![5,9,17,17-Tetramethyl-8-(6-methylhepta-4,6-dien-2-yl)-18-oxapentacyclo[10.5.2.01,13.04,12.05,9]nonadec-2-ene-16,19-diol](/img/structure/B12437028.png)
![Bicyclo[4.1.0]heptan-3-one](/img/structure/B12437037.png)
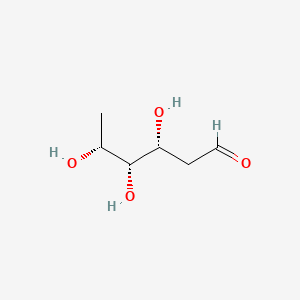
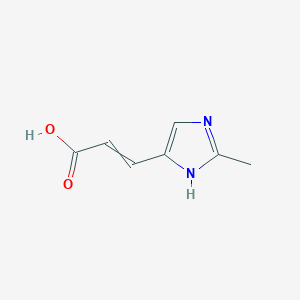

![(E,6R)-2-(hydroxymethyl)-6-[(1S,3R,8R,11S,12S,15R,16R)-7,7,12,16-tetramethyl-6-oxo-15-pentacyclo[9.7.0.0^{1,3.0^{3,8.0^{12,16]octadecanyl]hept-2-enoic acid](/img/structure/B12437069.png)
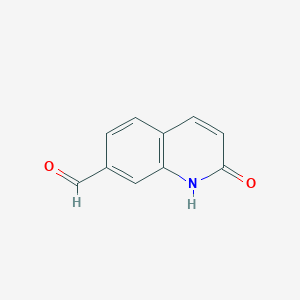
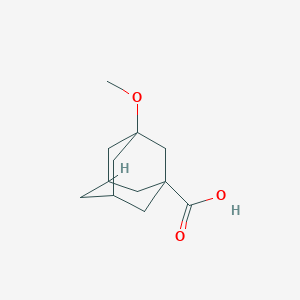

![5-[2-(5-Methylfuran-2-yl)ethenyl]-1,2-dihydro-1,2,4-triazole-3-thione](/img/structure/B12437095.png)
